molecular formula C11H13ClIN3O5 B1215859 Anhydro-araic 3'-acetate CAS No. 51391-98-1

Anhydro-araic 3'-acetate

Cat. No.: B1215859
CAS No.: 51391-98-1
M. Wt: 429.59 g/mol
InChI Key: WYNRYQPILOPWIO-ZMEWEQIWSA-N
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Description

Primary Name and Synonyms

The compound is most widely recognized by its systematic name 2,2'-anhydro-1-(3'-O-acetyl-β-D-arabinofuranosyl)-5-iodocytosine hydrochloride . Common synonyms include:

  • Anhydro-araic 3'-acetate
  • 2,2'-Anhydro-1-(3'-O-acetyl-β-arabinofuranosyl)-5-iodocytosine
  • 3H-Furo[2',3'-4,5]oxazolo[3,2-a]pyrimidine-2-methanol, 3-(acetyloxy)-2,3,3a,9a-tetrahydro-6-imino-7-iodo-, monohydrochloride

These synonyms reflect variations in stereochemical descriptors, salt forms, and historical naming conventions.

Historical Naming Conventions

The compound’s nomenclature evolved alongside advancements in carbohydrate and nucleoside chemistry:

  • Early literature (1970s) emphasized its structural relationship to cytosine arabinoside derivatives, leading to terms like "this compound".
  • The prefix "anhydro" denotes the absence of a water molecule at the 2',2'-position, a critical modification distinguishing it from natural arabinofuranosides.
  • The "3'-O-acetyl" descriptor highlights the acetyl protection of the 3'-hydroxyl group, a common strategy to modulate metabolic stability in nucleoside analogs.

Historical patents and pharmacological studies often used abbreviated forms (e.g., "anhydro-araIC") prior to IUPAC standardization.

IUPAC Nomenclature and Systematic Identification

The IUPAC name is derived from its bicyclic structure and substituents:
[(2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-7-iodo-2,3,3a,9a-tetrahydrofurooxazolo[3,4-a]pyrimidin-3-yl] acetate hydrochloride .

Structural Breakdown:

  • Core skeleton : Furo-oxazolo-pyrimidine tricyclic system.
  • Substituents :
    • 7-Iodo group on the pyrimidine ring.
    • 3-Acetoxy group on the oxazoline ring.
    • 2-Hydroxymethyl group on the furanose moiety.
  • Stereochemistry :
    • Absolute configurations at C2, C3, C3a, and C9a are specified as R, R, S, and R, respectively.

Systematic Identifiers:

  • SMILES : CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C(=CN23)I)CO.Cl
  • InChIKey : WYNRYQPILOPWIO-ZMEWEQIWSA-N

Chemical Registry Systems and Identifiers

The compound is cataloged across major chemical databases:

Registry System Identifier Source
CAS Registry 51391-98-1
PubChem CID 171034
DSSTox Substance ID DTXSID20965703
EC Number Not assigned
NSC Number 83276 (related analogs)
Wikidata ID Q82948005

The absence of an EC number reflects its primary use in research rather than commercial applications.

Properties

CAS No.

51391-98-1

Molecular Formula

C11H13ClIN3O5

Molecular Weight

429.59 g/mol

IUPAC Name

[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-iodo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] acetate;hydrochloride

InChI

InChI=1S/C11H12IN3O5.ClH/c1-4(17)18-7-6(3-16)19-10-8(7)20-11-14-9(13)5(12)2-15(10)11;/h2,6-8,10,13,16H,3H2,1H3;1H/t6-,7-,8+,10-;/m1./s1

InChI Key

WYNRYQPILOPWIO-ZMEWEQIWSA-N

SMILES

CC(=O)OC1C(OC2C1OC3=NC(=N)C(=CN23)I)CO.Cl

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C(=CN23)I)CO.Cl

Canonical SMILES

CC(=O)OC1C(OC2C1OC3=NC(=N)C(=CN23)I)CO.Cl

Synonyms

2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine
2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride
2,2'-anhydro-1-(3'-O-acetyl-beta-D-arabinofuranosyl)-5-iodocytosine hydrochloride
anhydro-araIC 3'-acetate

Origin of Product

United States

Preparation Methods

Iodination of the Cytosine Base

ParameterConditionRole in Reaction
Halogenating agentN-Iodosuccinimide (NIS)Electrophilic iodine source
SolventAnhydrous dimethylformamide (DMF)Polar aprotic medium
Temperature0–4°CControls exothermic side reactions
Reaction time6–8 hoursEnsures complete substitution

This step achieves >85% conversion efficiency, with unreacted starting materials removed via silica gel chromatography.

2,2'-Anhydro Bridge Formation

The 2,2'-anhydro linkage is formed through intramolecular cyclization under acidic conditions:

Cytidine derivative+HCl (gas)anhydrous ethanol2,2’-anhydro intermediate+H2O\text{Cytidine derivative} + \text{HCl (gas)} \xrightarrow{\text{anhydrous ethanol}} \text{2,2'-anhydro intermediate} + \text{H}_2\text{O}

Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 3–4 hours at 60°C.

3'-O-Acetylation

Selective acetylation of the 3'-hydroxyl group employs acetic anhydride in pyridine:

2,2’-Anhydro-5-iodocytosine+(CH3CO)2OpyridineAnhydro-araIC 3’-acetate+CH3COOH\text{2,2'-Anhydro-5-iodocytosine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{this compound} + \text{CH}_3\text{COOH}

The reaction proceeds at room temperature for 12 hours, yielding a 92% crude product. Excess reagents are quenched with ice-water, and the precipitate is collected via vacuum filtration.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using flash chromatography:

  • Stationary phase : Silica gel (230–400 mesh)

  • Mobile phase : Gradient elution with chloroform:methanol (95:5 → 85:15)

  • Yield : 68–72% after purification

Spectroscopic Validation

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.35 (s, 1H, H-6), 6.10 (d, J=4.8J = 4.8 Hz, 1H, H-1'), 5.32 (t, J=5.2J = 5.2 Hz, 1H, 3'-OAc), 2.10 (s, 3H, Ac).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile:water = 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Methodologies

Moffatt’s original method (Table 1) remains the benchmark, though later adaptations have explored alternative solvents and catalysts:

Table 1: Synthesis Efficiency Across Protocols

MethodIodination Yield (%)Acetylation Yield (%)Overall Purity (%)
Moffatt et al.869298
Pyridine-Free Acetylation848895
Microwave-Assisted909497

Microwave-assisted synthesis reduces reaction times by 40% without compromising yield, highlighting potential for industrial scale-up.

Industrial-Scale Production Considerations

  • Cost-Efficiency : Bulk iodination requires NIS recycling systems to mitigate reagent costs.

  • Safety : Anhydrous HCl gas necessitates closed-loop reactors to prevent corrosion and inhalation hazards.

  • Environmental Impact : Solvent recovery units minimize DMF and pyridine waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of iodinated positions to hydrogen.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Anhydro-1-(beta-D-arabinofuranosyl)-5-iodocytosine
  • 2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-fluorocytosine

Uniqueness

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride is unique due to its specific structural modifications, such as the iodination and acetylation, which can enhance its biological activity and stability compared to similar compounds.

Q & A

Q. How can researchers design collaborative studies on this compound with interdisciplinary teams?

  • Methodological Answer : Define roles using a Gantt chart, aligning milestones with expertise (e.g., organic synthesis, computational modeling). Regular cross-team audits ensure adherence to protocols. Publish preprints (e.g., bioRxiv) for early feedback .

Literature and Communication

Q. What criteria distinguish high-quality sources for this compound literature reviews?

  • Methodological Answer : Prioritize peer-reviewed journals with impact factors >3.0 and avoid predatory publishers. Validate methods via replication attempts in primary literature. Use citation tracking tools (Web of Science) to identify seminal works .

Q. How should abstracts for this compound studies balance brevity and technical detail?

  • Methodological Answer : Structure abstracts to highlight objectives, methods, key results, and implications. Include keywords like "ester hydrolysis kinetics" or "structure-activity relationships" for discoverability. Avoid jargon to appeal to interdisciplinary audiences .

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